

# Comparative analysis of the inhibitory profiles of Avibactam and other diazabicyclooctanes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Avibactam, (+)- |           |
| Cat. No.:            | B1249370        | Get Quote |

# A Comparative Analysis of Avibactam and Other Diazabicyclooctane β-Lactamase Inhibitors

In the ongoing battle against antimicrobial resistance, diazabicyclooctanes (DBOs) have emerged as a critical class of  $\beta$ -lactamase inhibitors. These compounds effectively counteract the primary mechanism of resistance to  $\beta$ -lactam antibiotics by inhibiting the enzymes that degrade them. This guide provides a detailed comparative analysis of the inhibitory profiles of Avibactam, the first-in-class DBO, and other notable DBOs, including Relebactam, Durlobactam, Zidebactam, and Nacubactam. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

# Mechanism of Action: A Reversible Covalent Inhibition

Avibactam and other DBOs share a unique mechanism of action that distinguishes them from earlier  $\beta$ -lactamase inhibitors. They are non- $\beta$ -lactam inhibitors that act as covalent, but reversible, inhibitors of a wide range of serine  $\beta$ -lactamases, including Ambler class A, C, and some class D enzymes.[1][2][3][4] The inhibition process involves the opening of the DBO ring to form a stable covalent acyl-enzyme intermediate with the active site serine of the  $\beta$ -lactamase.[2][5] Unlike traditional "suicide" inhibitors, this reaction is reversible, allowing the intact inhibitor to be released, which contributes to their high efficiency.[1][3][4]





Click to download full resolution via product page

Caption: General mechanism of serine β-lactamase inhibition by diazabicyclooctanes.

## **Comparative Inhibitory Profiles**

The key differentiator among DBOs lies in their spectrum of activity against various  $\beta$ -lactamase classes and their potency. While Avibactam set the precedent with its broad-spectrum activity, subsequent DBOs have been engineered to address specific resistance mechanisms.

## **Avibactam**

Avibactam is a potent inhibitor of class A (e.g., KPC, CTX-M), class C (e.g., AmpC), and some class D (e.g., OXA-48)  $\beta$ -lactamases.[1][2][4][6] It has demonstrated efficacy in combination with ceftazidime, ceftaroline, and aztreonam.[1][3] However, it is not active against metallo- $\beta$ -lactamases (MBLs, class B).[4]

## Relebactam

Structurally related to Avibactam, Relebactam also effectively inhibits class A (including KPC) and class C  $\beta$ -lactamases.[6][7][8] It has limited activity against class D carbapenemases and no efficacy against MBLs.[6][7] Relebactam is approved for use in combination with imipenem/cilastatin.[7][8][9]

## **Durlobactam**



Durlobactam stands out due to its potent activity against class D carbapenemases, particularly the OXA family prevalent in Acinetobacter baumannii.[10][11] It also inhibits class A and C serine β-lactamases but not class B MBLs.[10][12] Durlobactam is being developed in combination with sulbactam for the treatment of Acinetobacter infections.[10][13][14]

#### **Zidebactam**

Zidebactam exhibits a dual mechanism of action. In addition to inhibiting class A and C enzymes, it has high-affinity for penicillin-binding protein 2 (PBP2), giving it intrinsic antibacterial activity.[15][16] This dual action enhances its efficacy, even against some MBL-producing strains when combined with a β-lactam like cefepime.[15][17][18]

#### **Nacubactam**

Similar to Zidebactam, Nacubactam possesses a dual mechanism of action, inhibiting serine β-lactamases (classes A and C, and some D) and also binding to PBP2 in Enterobacteriaceae. [19][20][21] This allows it to exert direct antibacterial effects and enhance the activity of partner β-lactams.[19][20][21] Nacubactam is under investigation in combination with meropenem.[22] [23]

## **Quantitative Inhibitory Data**

The following tables summarize the available half-maximal inhibitory concentration (IC $_{50}$ ) and inhibition constant (K<sub>i</sub>) values for Avibactam and other DBOs against various  $\beta$ -lactamases. These values are indicative of the inhibitor's potency.

Table 1: IC<sub>50</sub> Values of Diazabicyclooctanes against various β-Lactamases

| β-Lactamase           | Avibactam (nM) | Relebactam (nM) | Nacubactam (µM) |
|-----------------------|----------------|-----------------|-----------------|
| TEM-1 (Class A)       | 8              | -               | -               |
| KPC-2 (Class A)       | -              | -               | 66              |
| KPC-2 (K234R variant) | -              | -               | 781             |
| P99 (Class C)         | 80             | -               | -               |



Note: Data is compiled from various sources.[22][24] Direct comparative studies under identical conditions are limited.

Table 2: Kinetic Parameters of Avibactam and Relebactam against Class A β-Lactamases

| β-<br>Lactamase | Inhibitor  | IC50 (nM) | K₁app (nM) | k <sub>2</sub> /K<br>(M <sup>-1</sup> S <sup>-1</sup> ) | k_off (s <sup>-1</sup> ) |
|-----------------|------------|-----------|------------|---------------------------------------------------------|--------------------------|
| CTX-M-15        | Avibactam  | 17 ± 1    | 90 ± 10    | 1.0 x 10 <sup>5</sup>                                   | 2.9 x 10 <sup>-4</sup>   |
| CTX-M-15        | Relebactam | 11 ± 1    | 70 ± 10    | 1.4 x 10 <sup>5</sup>                                   | 2.2 x 10 <sup>-4</sup>   |
| KPC-2           | Avibactam  | 9 ± 1     | 60 ± 10    | 1.7 x 10 <sup>4</sup>                                   | 1.4 x 10 <sup>-4</sup>   |
| KPC-2           | Relebactam | 7 ± 1     | 50 ± 10    | 2.2 x 10 <sup>4</sup>                                   | 1.1 x 10 <sup>-4</sup>   |

Data adapted from published studies.[25] K<sub>i</sub>app: apparent inhibition constant; k<sub>2</sub>/K: second-order acylation rate constant; k\_off: deacylation rate constant.

Table 3: Inhibitory Activity of Durlobactam against various β-Lactamases

| β-Lactamase                    | k_inact/K <sub>i</sub> (M <sup>-1</sup> s <sup>-1</sup> ) |
|--------------------------------|-----------------------------------------------------------|
| KPC-2 (Class A)                | 26,000                                                    |
| AmpC (P. aeruginosa) (Class C) | 5,500                                                     |
| OXA-23 (Class D)               | 1,200                                                     |
| OXA-24/40 (Class D)            | 2,400                                                     |
| OXA-58 (Class D)               | 1,100                                                     |

Data from Durand-Reville et al., 2017, as cited in[10]. k\_inact/K<sub>i</sub> represents the efficiency of inactivation.

## **Experimental Protocols**

The determination of the inhibitory profiles of these compounds relies on standardized biochemical assays.



## **β-Lactamase Inhibition Assay (IC50 Determination)**

A common method to determine the  $IC_{50}$  is through a spectrophotometric assay using a chromogenic  $\beta$ -lactam substrate like nitrocefin. The rate of hydrolysis of nitrocefin by a purified  $\beta$ -lactamase is measured in the presence of varying concentrations of the DBO inhibitor. The  $IC_{50}$  is the concentration of the inhibitor that reduces the enzyme activity by 50%.





Click to download full resolution via product page

Caption: A typical experimental workflow for determining the IC<sub>50</sub> of a β-lactamase inhibitor.

## Kinetic Parameter Determination (Ki, k2, k\_off)

Detailed kinetic parameters are determined through pre-incubation and progress-of-hydrolysis experiments. These assays allow for the calculation of the acylation rate  $(k_2/K)$  and the deacylation rate  $(k_0ff)$ , providing a more in-depth understanding of the inhibitor's mechanism and efficiency.

#### Conclusion

The diazabicyclooctane class of  $\beta$ -lactamase inhibitors represents a significant advancement in combating antibiotic resistance. Avibactam paved the way with its broad-spectrum activity, and newer DBOs like Relebactam, Durlobactam, Zidebactam, and Nacubactam offer tailored or enhanced profiles. Durlobactam's potent anti-Class D activity is crucial for tackling resistant Acinetobacter, while the dual-action DBOs, Zidebactam and Nacubactam, provide an additional layer of antibacterial effect by targeting PBP2. The continued development and understanding of the structure-activity relationships within this class are vital for staying ahead of evolving  $\beta$ -lactamase-mediated resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 2. The β-Lactams Strike Back: Ceftazidime-Avibactam PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]



- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Efficacy and safety of novel carbapenem-β-lactamase inhibitor combinations: imipenem-cilastatin/relebactam results from randomized controlled trials [frontiersin.org]
- 10. Frontiers | Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam [frontiersin.org]
- 11. Durlobactam, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Acinetobacter baumannii Resistance to Sulbactam/Durlobactam: A Systematic Review [mdpi.com]
- 15. WCK 5222 (Cefepime-Zidebactam) Pharmacodynamic Target Analysis against Metallo-β-Lactamase-Producing Enterobacteriaceae in the Neutropenic Mouse Pneumonia Model -PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. The Novel β-Lactam Enhancer Zidebactam Augments the In Vivo Pharmacodynamic Activity of Cefepime in a Neutropenic Mouse Lung Acinetobacter baumannii Infection Model PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Nacubactam Wikipedia [en.wikipedia.org]
- 20. journals.asm.org [journals.asm.org]
- 21. What is Nacubactam used for? [synapse.patsnap.com]
- 22. 698. Nacubactam Inhibits Class A β-lactamases PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]



• To cite this document: BenchChem. [Comparative analysis of the inhibitory profiles of Avibactam and other diazabicyclooctanes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249370#comparative-analysis-of-the-inhibitory-profiles-of-avibactam-and-other-diazabicyclooctanes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com